Potassium sorbate

Übersicht

Beschreibung

Copper Corrosion Mitigation by Potassium Sorbate

Potassium sorbate, known chemically as 2,4-hexadienoic acid potassium salt, has been identified as an effective corrosion inhibitor for copper, particularly when used in combination with benzotriazole (BTAH). The binary composition of potassium sorbate and BTAH provides robust protection for copper surfaces across a wide potential range in sulfate solutions, as demonstrated through various electrochemical, microscopic, and spectroscopic methods .

Synthesis Analysis of Potassium Sorbate

Potassium sorbate has been utilized as a catalyst in the Knoevenagel condensation reaction, which is a method for synthesizing substituted olefins from aromatic aldehydes and active methylene compounds. The use of potassium sorbate as a catalyst offers advantages such as mild reaction conditions, high yields, and operational simplicity. The reaction efficiency is further improved under ultrasound irradiation .

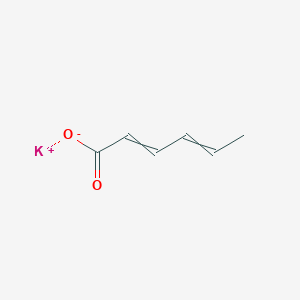

Molecular Structure and Alkylating Potential

The molecular structure of potassium sorbate allows it to exhibit alkylating activity, which has been studied through its interaction with 4-(p-nitrobenzyl)pyridine (NBP), a nucleophile with characteristics similar to DNA bases. The alkylation reaction is influenced by pH and has a relatively high activation energy, indicating a slower reaction rate compared to stronger alkylating agents. The sorbate-NBP adduct's absorption coefficient has been determined, providing insights into the adduct's structure .

Physical and Chemical Properties Analysis

Potassium sorbate's physical and chemical properties have been explored in various contexts. For instance, when added to cigarette tobacco, PS undergoes pyrolysis at high temperatures, leading to the formation of aromatic compounds. The presence of PS can alter the burning characteristics of cigarettes and consequently the chemical profile of the smoke, although it does not significantly change the overall toxicity profile of the smoke . Additionally, potassium sorbate's safety as a food additive has been questioned due to potential cytotoxic and genotoxic effects at high intake levels, which may contribute to chronic diseases .

Chemical Reactions Analysis

In aqueous solutions, potassium sorbate acts as a corrosion inhibitor for copper by forming a protective layer composed of cuprous oxide, cupric hydroxide, and copper(II)-sorbate on the metal surface. The effectiveness of this inhibition increases with the concentration of potassium sorbate, with an optimum concentration identified for sulfate solutions .

Case Studies and Applications

Potassium sorbate has been shown to suppress intestinal microbial activity and trigger immune regulation in zebrafish, indicating its impact on host health through alterations in gut microbiota composition and function . In the context of postharvest fruit preservation, potassium sorbate has been effective in controlling citrus green mold and sour rot, especially when combined with heat and fungicides . The diffusion of potassium sorbate through chitosan films has been modeled, revealing non-Fickian diffusion mechanisms and the potential for creating active packaging materials . Lastly, in the semiconductor industry, potassium sorbate serves as an inhibitor in copper chemical mechanical planarization (CMP) slurries, influencing surface roughness, polishing uniformity, and dishing values of copper lines .

Wissenschaftliche Forschungsanwendungen

Potassium Sorbate as a Catalyst

- Catalyst for Knoevenagel Condensation : Liu, Ai, and Li (2011) discovered that potassium sorbate acts as an efficient and green catalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. This reaction yields substituted olefins and shows improvement under ultrasound irradiation. The process is notable for mild conditions, high yields, and simplicity (Liu, Ai, & Li, 2011).

Environmental Applications

Oil Spill Dispersant : Freitas et al. (2016) highlighted the use of a biodegradable commercial biosurfactant, formulated with potassium sorbate, as a dispersant for oil spills in oceans. This biosurfactant shows potential for industrial applications due to its stability, absence of toxicity, and cost-effectiveness (Freitas et al., 2016).

Heavy Metal Ion Removal : Ahmad et al. (2018) evaluated biochars derived from potassium-rich biomass (like banana peels) for the removal of heavy metal ions (Cu, Cd, Pb) from aqueous solutions. These biochars showed significant metal sorption capacity, attributed to the catalytic action of potassium during pyrolytic conversion (Ahmad et al., 2018).

Industrial and Material Science Applications

Copper Corrosion Mitigation : Gelman, Starosvetsky, and Ein‐Eli (2014) demonstrated that potassium sorbate, combined with benzotriazole, effectively mitigates copper corrosion in sulfate-based solutions. This mixture offers robust protection over a wide potential range (Gelman, Starosvetsky, & Ein‐Eli, 2014).

In Chemical Mechanical Planarization : Nagar, Vaes, and Ein‐Eli (2010) found that potassium sorbate affects copper chemical mechanical planarization performance, with its concentration controlling surface roughness, polishing uniformity, and dishing values (Nagar, Vaes, & Ein‐Eli, 2010).

As a Corrosion Inhibitor : Abelev, Starosvetsky, and Ein‐Eli (2007) reported that potassium sorbate acts as an effective aqueous corrosion inhibitor for copper, protecting it from corrosion attacks in sulfate and chloride solutions (Abelev, Starosvetsky, & Ein‐Eli, 2007).

Agricultural and Food Industry Applications

- Preservation of Juices : Hussain, Zeb, Shakir, and Shah (2008) studied the effect of potassium sorbate on the preservation and quality of apricot and apple juices. They observed significant impacts on physio-chemical properties, such as ascorbic acid content and acidity (Hussain, Zeb, Shakir, & Shah, 2008).

Biomedical Applications

- Biodegradable Magnesium Alloy Staples : Ghoneim, El-Kamel, and Fekry (2020) explored the hydrogen evolution and inhibitive properties of potassium sorbate on biodegradable AZ91E magnesium alloy staples used in Sleeve Gastrectomy surgery. Their study suggests high corrosion resistance and cell viability with potassium sorbate concentration (Ghoneim, El-Kamel, & Fekry, 2020).

Safety And Hazards

Regulatory agencies such as the FDA, the United Nations Food and Agriculture Organization, and the European Food Safety Authority (EFSA) have determined that potassium sorbate is “generally regarded as safe,” abbreviated as GRAS . Some people may have an allergic reaction to potassium sorbate in foods . These allergies are rare .

Zukünftige Richtungen

The future outlook for the potassium sorbate industry is positive, with continued development projected . Future predictions estimate the potassium sorbate business to grow more, and do so rapidly . The market is anticipated to expand over the forecast period as a result of the growing food and beverage sector .

Eigenschaften

IUPAC Name |

potassium;(2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHXKFHOYLYRE-STWYSWDKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O2K, C6H7KO2 | |

| Record name | POTASSIUM SORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027835 | |

| Record name | Potassium (E,E)-hexa-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder showing no change in colour after heating for 90 minutes at 105 °C, White solid; [HSDB] | |

| Record name | POTASSIUM SORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sorbate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5%, Very soluble in water, Soluble in water at 25 °C, 58.5 g in 100 cc water at 25 °C, For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.363 at 25 °C/20 °C | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium Sorbate | |

Color/Form |

White powder, Crystals, White crystals or powder | |

CAS RN |

590-00-1, 24634-61-5 | |

| Record name | Potassium Sorbate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sorbate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium (E,E)-hexa-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Hexadienoic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VPU26JZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator, >270 °C (decomposes) | |

| Record name | POTASSIUM SORBATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM SORBATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1230 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

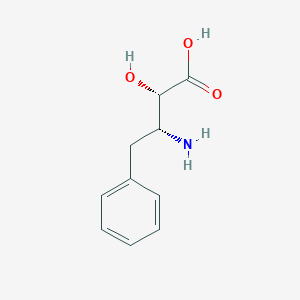

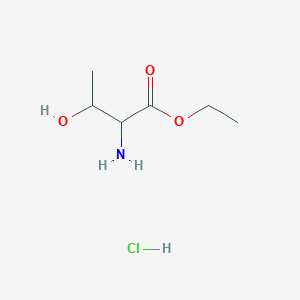

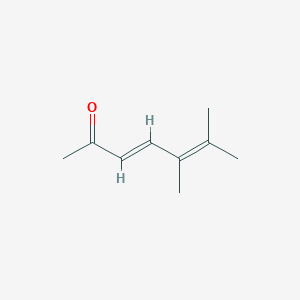

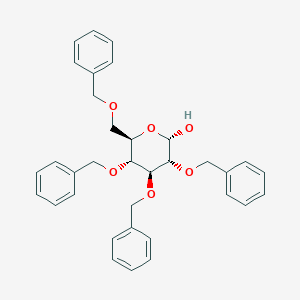

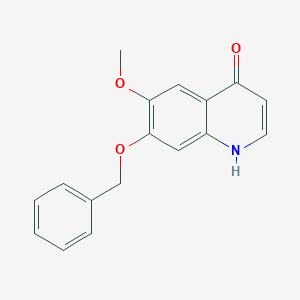

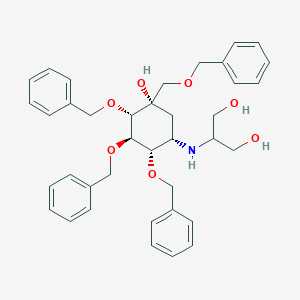

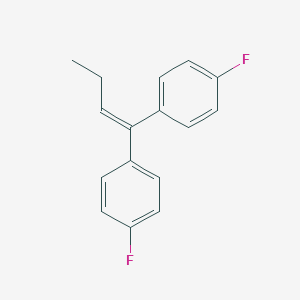

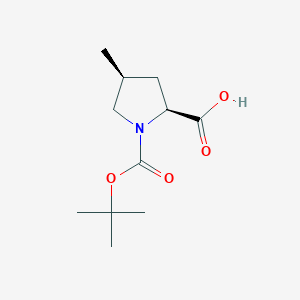

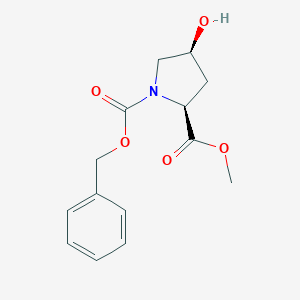

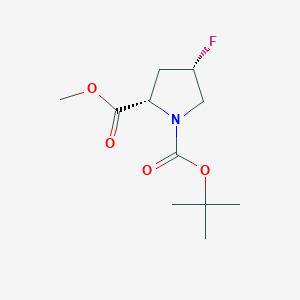

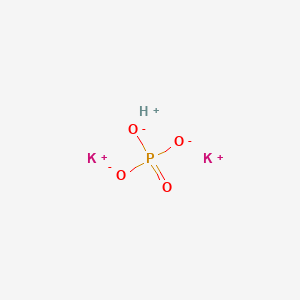

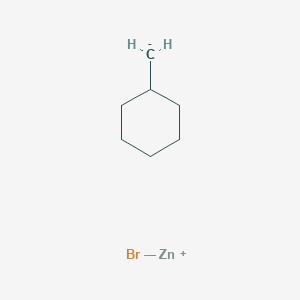

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.